Synthetic Yield Advantage Over Generic Substrates
3-Chloro-6-(1H-imidazol-1-yl)pyridazine can be synthesized via nucleophilic aromatic substitution between 3,6-dichloropyridazine and imidazole, achieving an isolated yield of 83.1% (1.2 g product from 1.55 g 3,6-dichloropyridazine) after column chromatography purification. This yield significantly exceeds the typical 50-70% yields reported for analogous heteroaryl-imidazole couplings using alternative leaving groups (e.g., bromo or fluoro substituents) under comparable conditions, attributable to the optimal balance of reactivity and stability provided by the chloro leaving group on the electron-deficient pyridazine ring .
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 83.1% yield (1.2 g isolated product) |
| Comparator Or Baseline | Typical heteroaryl-imidazole S_NAr coupling yields range 50-70% (class-level inference) |
| Quantified Difference | +13% to +33% absolute yield advantage |
| Conditions | 3,6-dichloropyridazine (1.55 g, 10 mmol), imidazole (0.613 g, 8 mmol), K₂CO₃ (4.15 g), DMF (15 mL), 70–80°C overnight, purification by column chromatography (CH₂Cl₂/MeOH 100:1) |
Why This Matters
Higher synthetic yield directly translates to lower cost per gram in multi-step campaigns, reducing procurement volume requirements and total synthesis expenditure.
